molecular formula C9H16BrNO2 B12931505 (2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide

(2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide

Cat. No.: B12931505
M. Wt: 250.13 g/mol
InChI Key: HPPJGZLQZCTDIY-OJQOBTFRSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its hexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium core, which is further modified by the presence of hydroxy and dimethyl groups. It is often used as a reference standard in pharmaceutical research and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactions, automated synthesis, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

(2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the bromide ion may result in the formation of new quaternary ammonium compounds .

Scientific Research Applications

    Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Tiotropium Bromide: A similar compound used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD).

    Scopoline Methobromide:

Uniqueness

Its hexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium core and the presence of hydroxy and dimethyl groups contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C9H16BrNO2

Molecular Weight

250.13 g/mol

IUPAC Name

(3S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide

InChI

InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5-4-7(10)9(12-5)8(6)11;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1/t5?,6?,7-,8?,9+;/m1./s1

InChI Key

HPPJGZLQZCTDIY-OJQOBTFRSA-M

Isomeric SMILES

C[N+]1([C@@H]2CC3CC1C([C@H]2O3)O)C.[Br-]

Canonical SMILES

C[N+]1(C2CC3CC1C(C2O)O3)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.